molecular formula C14H21N3O B13867393 1-benzyl-N,N-dimethylpiperazine-2-carboxamide

1-benzyl-N,N-dimethylpiperazine-2-carboxamide

Cat. No.: B13867393
M. Wt: 247.34 g/mol
InChI Key: VCGWIZPBKSVRIF-UHFFFAOYSA-N
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Description

1-benzyl-N,N-dimethylpiperazine-2-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,N-dimethylpiperazine-2-carboxamide typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures, and the product is purified through crystallization and filtration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,N-dimethylpiperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of benzyl-substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-N,N-dimethylpiperazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N,N-dimethylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-benzyl-N,N-dimethylpiperazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer distinct advantages in certain applications compared to other piperazine derivatives.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-benzyl-N,N-dimethylpiperazine-2-carboxamide

InChI

InChI=1S/C14H21N3O/c1-16(2)14(18)13-10-15-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3

InChI Key

VCGWIZPBKSVRIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CNCCN1CC2=CC=CC=C2

Origin of Product

United States

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